2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide
Overview
Description
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the triazole ring might participate in nucleophilic substitution reactions, while the acetamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the polar acetamide group could potentially make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
Research on similar triazole compounds containing thioamide groups has shown their potential antifungal and plant growth-regulating activities. These compounds are synthesized through several step reactions involving substituted acetophenone, triazole, and phenyl isothiocyanate, with their structures confirmed by single-crystal X-ray diffraction analysis and showing significant biological activities in preliminary tests (Fa-Qian Liu et al., 2005).
Potential Pesticide Applications
N-derivatives of related compounds have been characterized by X-ray powder diffraction and are considered potential pesticides. These compounds' structural data provide a foundation for exploring more efficient and environmentally friendly pesticide options (E. Olszewska et al., 2011).
Antitumor Activities
The synthesis of derivatives bearing different heterocyclic rings based on similar structures has been explored for their potential antitumor activities. Some of these compounds have shown considerable activity against various cancer cell lines, highlighting the compound's role in developing new anticancer agents (L. Yurttaş et al., 2015).
Antioxidant Activities
Compounds with related structures have been evaluated for their antioxidant and antitumor activities, with some showing promising results. These studies contribute to understanding the compound's potential in combating oxidative stress-related diseases and cancer (M. A. El-Moneim et al., 2011).
Cholinesterase Inhibition for Alzheimer's Disease
Research on N-aryl derivatives of similar compounds has shown moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. These findings open avenues for Alzheimer's disease treatment by inhibiting cholinesterase activity (N. Riaz et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c1-17-8-11-21(14-18(17)2)27-24(31)16-32-25-29-28-23(15-19-6-4-3-5-7-19)30(25)22-12-9-20(26)10-13-22/h3-14H,15-16H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHXPKKGTVXKBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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